ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with 4-(diethylamino)-2-hydroxybenzaldehyde under reflux conditions in an ethanol solvent . The reaction is facilitated by the presence of a base, such as sodium hydroxide, to promote the formation of the Schiff base.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl 2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives:
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O3S/c1-4-23(5-2)15-11-10-14(17(24)12-15)13-22-20-19(21(25)26-6-3)16-8-7-9-18(16)27-20/h10-13,24H,4-9H2,1-3H3/b22-13+ |
InChI Key |
FHRZOBSYGWKHME-LPYMAVHISA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCC3)C(=O)OCC)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCC3)C(=O)OCC)O |
Origin of Product |
United States |
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